molecular formula C24H40O3 B1309325 Methyl p-Hexadecyloxybenzoate CAS No. 40654-35-1

Methyl p-Hexadecyloxybenzoate

Cat. No.: B1309325
CAS No.: 40654-35-1
M. Wt: 376.6 g/mol
InChI Key: WQOJBUZKWYRALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl p-Hexadecyloxybenzoate is an organic compound with the chemical formula C24H40O3. It is a colorless to slightly yellow oily liquid. This compound is known for its unique structure, which includes a benzoate ester linked to a long hexadecyloxy chain. It is used in various industrial and scientific applications due to its distinctive chemical properties .

Biochemical Analysis

Cellular Effects

Methyl p-Hexadecyloxybenzoate affects various types of cells and cellular processes. It has been found to alter cell growth rates and affect gene expression levels related to pathways that modulate cell growth and basic molecular processes . The compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term efficacy . Long-term exposure to the compound can lead to changes in cellular function, which need to be monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial antimicrobial properties without significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential impacts on organ function and overall health . It is crucial to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and breakdown within the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and effectiveness.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and activity.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl p-Hexadecyloxybenzoate can be synthesized through the esterification of p-hydroxybenzoic acid with hexadecanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

p-Hydroxybenzoic acid+HexadecanolMethyl p-Hexadecyloxybenzoate+Water\text{p-Hydroxybenzoic acid} + \text{Hexadecanol} \rightarrow \text{this compound} + \text{Water} p-Hydroxybenzoic acid+Hexadecanol→Methyl p-Hexadecyloxybenzoate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl p-Hexadecyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products:

Scientific Research Applications

Methyl p-Hexadecyloxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methylparaben: Another ester of p-hydroxybenzoic acid, commonly used as a preservative in cosmetics and pharmaceuticals.

    Ethylparaben: Similar to Methylparaben but with an ethyl group instead of a methyl group.

    Propylparaben: Contains a propyl group and is also used as a preservative.

Uniqueness: Methyl p-Hexadecyloxybenzoate is unique due to its long hexadecyloxy chain, which imparts distinct lipophilic properties. This makes it particularly suitable for applications requiring integration into lipid environments, such as in drug delivery systems and cosmetic formulations .

Properties

IUPAC Name

methyl 4-hexadecoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27-23-19-17-22(18-20-23)24(25)26-2/h17-20H,3-16,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOJBUZKWYRALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405598
Record name Methyl 4-hexadecyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40654-35-1
Record name Methyl 4-hexadecyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-(HEXADECYLOXY)BENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.